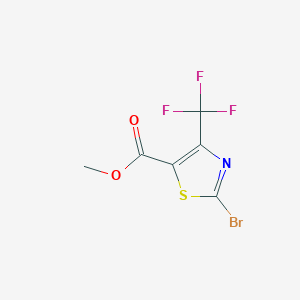

Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO2S/c1-13-4(12)2-3(6(8,9)10)11-5(7)14-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKJQYOCLDGPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856977 | |

| Record name | Methyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79247-82-8 | |

| Record name | Methyl 2-bromo-4-(trifluoromethyl)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79247-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the following steps:

Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenating agent.

Bromination: Bromination of the thiazole ring at the 2-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.

Esterification: The carboxylic acid group is converted to its methyl ester using methanol in the presence of a catalyst like sulfuric acid or an acid chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reagents and solvents. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ester.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a thiazole derivative.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation: Bromate esters.

Reduction: Thiazole derivatives without the bromine atom.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic organic compound distinguished by a thiazole ring, a bromine atom, and a trifluoromethyl group. While specific case studies and comprehensive data tables for this compound are not available in the provided search results, the related compound Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate and other thiazole derivatives exhibit a range of applications, offering insight into the potential uses of this compound.

Pharmaceutical Development:

- Thiazole derivatives are key intermediates in synthesizing pharmaceuticals, particularly those targeting infectious diseases and cancer . For instance, thiazoles have demonstrated anticancer activity against human glioblastoma U251 cells and human melanoma WM793 cells .

- Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate's unique structure allows for creating novel therapeutic agents .

- Certain synthesized thiazole compounds have shown promising anticancer activity due to the presence of a thiazolin-4-one ring system .

- Thiazoles have exhibited significant inhibitory effects against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents .

Agricultural Chemistry:

- Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is used in formulating agrochemicals like pesticides and herbicides . The trifluoromethyl group enhances biological activity, making it effective against various pests .

Material Science:

- The compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance, which is beneficial for creating advanced materials used in coatings and electronics .

- Teflon finishes, which incorporate fluorine, provide chemical inertness, water repellency, and friction resistance, indicating the value of fluorinated compounds in material science .

Research Reagents:

- Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate serves as a versatile building block in organic synthesis, aiding researchers in creating complex molecules for medicinal chemistry and biochemistry studies .

- 2-Bromo-4-(trifluoromethyl)thiazole is used as a building block in synthesizing bioactive molecules, including potential drugs with antibacterial, antifungal, and anticancer properties.

- It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Antimicrobial Applications:

- Certain 2-bromo-4-methyl thiazole-5-carboxamide derivatives exhibit remarkable growth inhibition of a wide spectrum of Gram-positive and Gram-negative bacteria .

- Hydrazones bearing a thiazole scaffold have shown moderate-to-good growth inhibition activity against Gram-positive and Gram-negative bacteria, as well as some fungal strains .

Mechanism of Action

The mechanism by which Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Halogen and Ester Modifications

Ethyl 2-Bromo-4-(Trifluoromethyl)Thiazole-5-Carboxylate (CAS: 72850-79-4)

- Structure : Ethyl ester replaces the methyl ester.

- Properties : Molecular weight 304.08; stored at RT with moisture avoidance .

- Applications : Used in medicinal chemistry research, highlighting the ester group’s role in solubility and metabolic stability .

Methyl 4-(Dibromomethyl)-2-(4-Trifluoromethylphenyl)Thiazole-5-Carboxylate (6i) Structure: Dibromomethyl at position 4 and 4-CF₃-phenyl at position 2. Properties: Melting point 81–82°C; 87% yield. Demonstrated antiviral activity against flaviviruses .

Trifluoromethyl and Methyl Group Variations

Methyl 2-Methyl-4-(Trifluoromethyl)Thiazole-5-Carboxylate

- Structure : Methyl replaces bromine at position 2.

- Synthesis : Derived from ethyl trifluoroacetoacetate and bromine, followed by hydrolysis .

- Applications : Intermediate for 2-methyl-4-CF₃-thiazole-5-carboxylic acid, a precursor in fungicide synthesis .

Ethyl 2-Phenyl-5-Trifluoromethyl-Thiazole-4-Carboxylate Structure: Phenyl at position 2 and CF₃ at position 5.

Physicochemical Properties

Notes:

- Bromine and CF₃ groups increase molecular weight and polarity, affecting solubility.

- Ethyl esters (e.g., CAS 72850-79-4) may offer better lipid solubility than methyl esters .

Biological Activity

Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article explores its antimicrobial, antitumor, and biochemical properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula : C7H5BrF3NO2S

Molecular Weight : 304.08 g/mol

The compound features a thiazole ring with a bromine atom and a trifluoromethyl group, contributing to its unique reactivity and biological activity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10.03 | |

| Escherichia coli | 15.45 | |

| Candida albicans | 12.50 |

The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for penetrating microbial membranes .

Antitumor Activity

Research indicates that this compound has promising antitumor effects. In vitro studies using various cancer cell lines have demonstrated its potential as an anticancer agent.

The compound's mechanism involves inducing DNA damage through interactions with topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells .

Biochemical Mechanisms

The biological activity of this compound can be attributed to its interaction with various biomolecules:

- Topoisomerase II Interaction : The compound binds to topoisomerase II, causing double-strand breaks in DNA, which is critical for its antitumor activity .

- Cell Cycle Arrest : It influences cellular processes by inducing cell cycle arrest, leading to apoptosis in affected cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that the compound significantly inhibited growth compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Potential

In a recent investigation, this compound was tested against multiple cancer cell lines, revealing lower IC50 values than conventional chemotherapeutics like 5-fluorouracil. These findings suggest that this compound could serve as a lead structure for developing new anticancer drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate, and how do reaction conditions influence yield?

- Synthesis Methods : A common approach involves bromination of a preformed thiazole ring. For example, brominating methyl 4-(trifluoromethyl)thiazole-5-carboxylate using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as CCl₄ .

- Optimization : Yield improvements (e.g., ~75–85%) are achieved by controlling temperature (60–80°C) and stoichiometric ratios (1.2–1.5 eq. bromine source). Side reactions, such as over-bromination, are minimized by slow reagent addition .

Q. How is the structure of this compound validated post-synthesis?

- Analytical Techniques :

- NMR : Distinct signals for the trifluoromethyl group (δ ~110–120 ppm in NMR) and the bromine-substituted thiazole ring (e.g., NMR δ 8.2–8.5 ppm for aromatic protons) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between substituents .

Q. What are the key reactivity patterns of the bromine atom in this compound?

- Substitution Reactions : The bromine at the 2-position undergoes nucleophilic aromatic substitution (SNAr) with amines (e.g., pyrrolidine) or thiols in polar aprotic solvents (DMF, THF) at 60–100°C. Catalytic bases like K₂CO₃ enhance reactivity .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst yields biaryl derivatives, critical for drug discovery .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Case Study : Discrepancies in NMR signals for the trifluoromethyl group (expected δ ~120 ppm) may arise from solvent effects or impurities. Resolution involves:

DEPT-135 to confirm carbon types.

2D NMR (HSQC, HMBC) to map connectivity.

High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 304.95) .

Q. What strategies optimize regioselectivity in functionalizing the thiazole ring?

- Electrophilic Substitution : The electron-withdrawing trifluoromethyl group directs electrophiles (e.g., nitration) to the 4-position. Computational modeling (DFT) predicts activation energies for competing pathways .

- Protection/Deprotection : Temporarily protecting the carboxylate (e.g., as a tert-butyl ester) enables selective bromine substitution .

Q. How does the trifluoromethyl group influence biological activity in lead optimization?

- Mechanistic Insights : The CF₃ group enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability. In enzyme inhibition assays (e.g., kinase targets), IC₅₀ values for CF₃-containing analogs are 3–5-fold lower than non-fluorinated analogs .

- SAR Studies : Modifying the carboxylate (e.g., ester vs. amide) balances potency and solubility. Ethyl esters show superior bioavailability compared to methyl analogs in murine models .

Methodological Challenges and Solutions

Q. How to address low yields in cross-coupling reactions involving this compound?

- Catalyst Screening : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in sterically hindered systems (yield increase from 40% to 72%) .

- Microwave-Assisted Synthesis : Reducing reaction time from 24 h to 2 h at 120°C minimizes decomposition .

Q. What computational tools predict the compound’s reactivity in complex matrices?

- Software : Gaussian 16 (DFT calculations) models transition states for SNAr reactions.

- Docking Studies : AutoDock Vina evaluates binding poses in protein targets (e.g., COX-2), guiding derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.